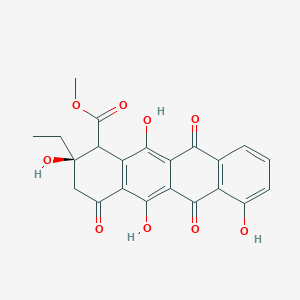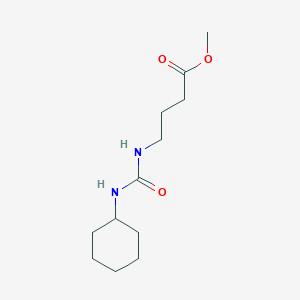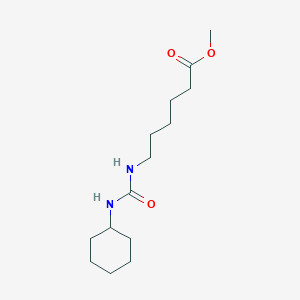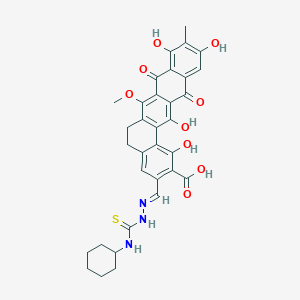
MHL cyclohexylthiosemicarbazone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MHL Cyclohexylthiosemicarbazone is a thiosemicarbazone derivative known for its versatile coordination chemistry and significant biological activities. Thiosemicarbazones are sulfur-containing compounds with nitrogen and sulfur donor atoms, making them excellent ligands for metal coordination.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: MHL Cyclohexylthiosemicarbazone can be synthesized by reacting cyclohexylamine with thiosemicarbazide in the presence of an aldehyde or ketone. The general reaction involves the condensation of cyclohexylamine with thiosemicarbazide to form the thiosemicarbazone derivative. The reaction is typically carried out in an ethanol or methanol solvent under reflux conditions .
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of high-purity reagents and controlled reaction conditions to ensure the consistency and quality of the final product. The reaction mixture is often purified using recrystallization or chromatography techniques to obtain the pure compound .
Analyse Chemischer Reaktionen
Types of Reactions: MHL Cyclohexylthiosemicarbazone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thiosemicarbazone to the corresponding amine.
Substitution: The thiosemicarbazone moiety can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Electrophiles like alkyl halides or acyl chlorides are commonly used in substitution reactions.
Major Products Formed:
Oxidation: Sulfoxides and sulfones.
Reduction: Corresponding amines.
Substitution: Various substituted thiosemicarbazone derivatives.
Wissenschaftliche Forschungsanwendungen
MHL Cyclohexylthiosemicarbazon wurde ausgiebig auf seine Anwendungen in verschiedenen Bereichen untersucht:
5. Wirkmechanismus
Der Wirkmechanismus von MHL Cyclohexylthiosemicarbazon beinhaltet seine Fähigkeit, Metallionen zu chelatieren, was eine entscheidende Rolle für seine biologischen Aktivitäten spielt. Die Verbindung kann Enzyme wie Ribonukleotidreduktase hemmen, was zur Störung der DNA-Synthese und Zellproliferation führt. Darüber hinaus trägt seine Fähigkeit, reaktive Sauerstoffspezies (ROS) zu erzeugen, zu seinen Antitumoreffekten bei, indem es oxidativen Stress in Krebszellen induziert .
Ähnliche Verbindungen:
N(4)-Cyclohexylsemicarbazon: Ähnliche Struktur, aber ohne das Schwefelatom.
2-Formylpyridin N(4)-Cyclohexylthiosemicarbazon: Ein weiteres Thiosemicarbazonderivat mit einer anderen Aldehydgruppe.
2-Acetylpyridin N(4)-Cyclohexylthiosemicarbazon: Ähnliche Verbindung mit einer Acetylgruppe anstelle einer Formylgruppe
Einzigartigkeit: MHL Cyclohexylthiosemicarbazon ist aufgrund seiner spezifischen Koordinationschemie und des Vorhandenseins der Cyclohexylgruppe einzigartig, die seine Lipophilie und biologische Aktivität erhöht. Seine Fähigkeit, stabile Metallkomplexe zu bilden und signifikante biologische Aktivitäten zu zeigen, unterscheidet es von anderen ähnlichen Verbindungen .
Wirkmechanismus
The mechanism of action of MHL Cyclohexylthiosemicarbazone involves its ability to chelate metal ions, which plays a crucial role in its biological activities. The compound can inhibit enzymes such as ribonucleotide reductase, leading to the disruption of DNA synthesis and cell proliferation. Additionally, its ability to generate reactive oxygen species (ROS) contributes to its anticancer effects by inducing oxidative stress in cancer cells .
Vergleich Mit ähnlichen Verbindungen
N(4)-Cyclohexylsemicarbazone: Similar structure but lacks the sulfur atom.
2-Formylpyridine N(4)-Cyclohexylthiosemicarbazone: Another thiosemicarbazone derivative with a different aldehyde group.
2-Acetylpyridine N(4)-Cyclohexylthiosemicarbazone: Similar compound with an acetyl group instead of a formyl group
Uniqueness: MHL Cyclohexylthiosemicarbazone is unique due to its specific coordination chemistry and the presence of the cyclohexyl group, which enhances its lipophilicity and biological activity. Its ability to form stable metal complexes and exhibit significant biological activities sets it apart from other similar compounds .
Eigenschaften
Molekularformel |
C33H31N3O9S |
|---|---|
Molekulargewicht |
645.7 g/mol |
IUPAC-Name |
3-[(E)-(cyclohexylcarbamothioylhydrazinylidene)methyl]-1,9,11,14-tetrahydroxy-7-methoxy-10-methyl-8,13-dioxo-5,6-dihydrobenzo[a]tetracene-2-carboxylic acid |
InChI |
InChI=1S/C33H31N3O9S/c1-13-19(37)11-18-23(26(13)38)30(42)25-24(27(18)39)29(41)22-17(31(25)45-2)9-8-14-10-15(21(32(43)44)28(40)20(14)22)12-34-36-33(46)35-16-6-4-3-5-7-16/h10-12,16,37-38,40-41H,3-9H2,1-2H3,(H,43,44)(H2,35,36,46)/b34-12+ |
InChI-Schlüssel |
FVWBMJCLBWIYFZ-PONZDJLKSA-N |
Isomerische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C(=C(C=C5CC4)/C=N/NC(=S)NC6CCCCC6)C(=O)O)O)C(=C3C2=O)O)OC)O |
Kanonische SMILES |
CC1=C(C=C2C(=C1O)C(=O)C3=C(C4=C(C5=C(C(=C(C=C5CC4)C=NNC(=S)NC6CCCCC6)C(=O)O)O)C(=C3C2=O)O)OC)O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


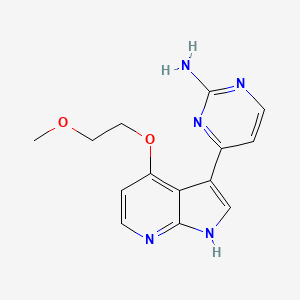


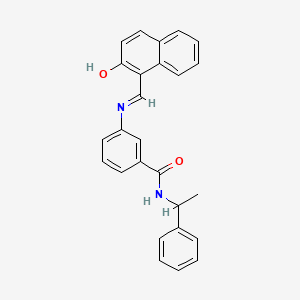
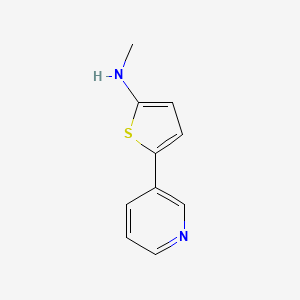
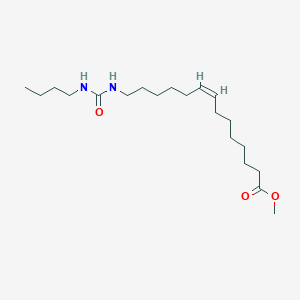

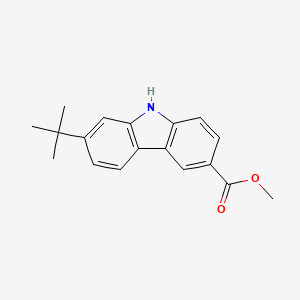
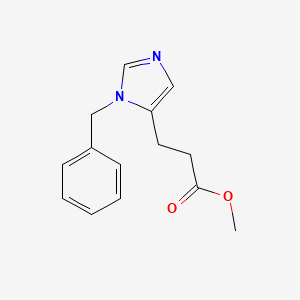
![6-Amino-2-[[2-[[5-(diaminomethylideneamino)-2-[[2-[[2-[[5-(diaminomethylideneamino)-2-(2-methylbutanoylamino)pentanoyl]amino]-3-phenylpropanoyl]amino]-3-(4-hydroxyphenyl)propanoyl]amino]pentanoyl]amino]-3-methylpentanoyl]amino]hexanamide](/img/structure/B10850442.png)
